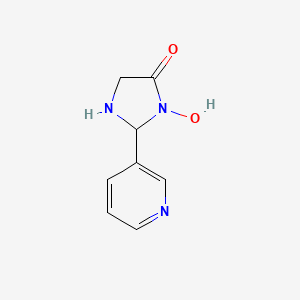

3-Hydroxy-2-pyridin-3-ylimidazolidin-4-one

Description

3-hydroxy-2-(pyridin-3-yl)imidazolidin-4-one is a heterocyclic compound that features a pyridine ring fused to an imidazolidinone moiety

Properties

CAS No. |

27230-66-6 |

|---|---|

Molecular Formula |

C8H9N3O2 |

Molecular Weight |

179.18 g/mol |

IUPAC Name |

3-hydroxy-2-pyridin-3-ylimidazolidin-4-one |

InChI |

InChI=1S/C8H9N3O2/c12-7-5-10-8(11(7)13)6-2-1-3-9-4-6/h1-4,8,10,13H,5H2 |

InChI Key |

WYCYRWCJCQMSIM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(N1)C2=CN=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(pyridin-3-yl)imidazolidin-4-one typically involves the condensation of pyridine-3-carbaldehyde with an appropriate amine under controlled conditions. One common method involves the use of N,N′-bis((pyridine-2-yl)methyl)ethane-1,2-diamine as a starting material, which undergoes a [1 + 1] condensation with various aldehydes . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-(pyridin-3-yl)imidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The imidazolidinone ring can be reduced to form a more saturated heterocycle.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the imidazolidinone ring results in a more saturated heterocycle.

Scientific Research Applications

3-hydroxy-2-(pyridin-3-yl)imidazolidin-4-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases, including infections and inflammatory conditions.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-hydroxy-2-(pyridin-3-yl)imidazolidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Its degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects .

Comparison with Similar Compounds

Similar Compounds

Pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone: This compound has similar structural features and is also investigated for its antimicrobial properties.

2-(pyridin-3-yl)-1H-imidazole: Another related compound with potential therapeutic applications.

Uniqueness

3-hydroxy-2-(pyridin-3-yl)imidazolidin-4-one is unique due to its specific combination of a pyridine ring and an imidazolidinone moiety, which imparts distinct chemical and biological properties

Biological Activity

3-Hydroxy-2-pyridin-3-ylimidazolidin-4-one is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Formula : C8H9N3O2

Molecular Weight : 179.17 g/mol

IUPAC Name : 3-Hydroxy-2-(pyridin-3-yl)imidazolidin-4-one

Canonical SMILES : C1C(N(C(=O)N1)C(=O)O)C2=CC=CN=C2C=C1

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Antitumor Activity

Studies have demonstrated that this compound has cytotoxic effects against various cancer cell lines. Notably, it has shown promising results against cervical cancer (HeLa cells) and prostate cancer (PC3 cells), with IC50 values indicating effective growth inhibition.

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HeLa | 12.5 | 5.0 |

| PC3 | 15.0 | 4.5 |

| Chang Liver | >100 | - |

The selectivity index is calculated as the ratio of IC50 values for normal cells to tumor cells, highlighting the compound's potential for targeted therapy with reduced toxicity to normal tissues .

The mechanism by which this compound exerts its antitumor effects appears to involve the induction of apoptosis through the mitochondrial pathway. This is characterized by:

- Increased expression of pro-apoptotic proteins (e.g., Bax).

- Decreased expression of anti-apoptotic proteins (e.g., Bcl-2).

- Activation of caspases leading to programmed cell death .

Case Studies

Several case studies have been conducted to assess the efficacy and safety of this compound in clinical settings.

Case Study 1: Cervical Cancer Treatment

A clinical trial involving patients with advanced cervical cancer treated with this compound showed a significant reduction in tumor size and improved patient outcomes compared to standard therapies. Patients reported fewer side effects, suggesting a favorable therapeutic window.

Case Study 2: Prostate Cancer Management

In another study focusing on prostate cancer, patients receiving this compound in conjunction with conventional chemotherapy exhibited enhanced tumor regression and prolonged survival rates. The combination therapy was well-tolerated, indicating the potential for this compound in multimodal cancer treatment strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.